molecular formula C9H19Cl2N B3054010 1-(3-Chloropropyl)azepane hydrochloride CAS No. 57616-77-0

1-(3-Chloropropyl)azepane hydrochloride

Cat. No.: B3054010
CAS No.: 57616-77-0
M. Wt: 212.16 g/mol
InChI Key: GQEZLLGQUIRVHL-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)azepane hydrochloride is a chemical compound with the molecular formula C9H19Cl2N. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in organic synthesis and other chemical processes due to its unique structure and reactivity .

Scientific Research Applications

1-(3-Chloropropyl)azepane hydrochloride has several applications in scientific research:

Preparation Methods

The synthesis of 1-(3-Chloropropyl)azepane hydrochloride typically involves the reaction of azepane with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent .

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to meet the demand for large quantities of the compound .

Chemical Reactions Analysis

1-(3-Chloropropyl)azepane hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and hydrogen gas with a suitable catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)azepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

1-(3-Chloropropyl)azepane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its seven-membered ring structure, which can provide different steric and electronic properties compared to its analogs .

Properties

IUPAC Name

1-(3-chloropropyl)azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClN.ClH/c10-6-5-9-11-7-3-1-2-4-8-11;/h1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEZLLGQUIRVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513610
Record name 1-(3-Chloropropyl)azepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57616-77-0
Record name NSC92177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chloropropyl)azepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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